molecular formula C20H17FN6OS B2829719 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 863458-43-9

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2829719
CAS RN: 863458-43-9
M. Wt: 408.46
InChI Key: FXZKWYJGLUCOQQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring and a sulfanyl group. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine ring system is a fused ring structure that is common in many biologically active compounds .

Scientific Research Applications

Potential Antiasthma Agents

Compounds with a triazolopyrimidine structure have been evaluated for their activity as mediator release inhibitors, which could be beneficial in developing antiasthma medications. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated using the human basophil histamine release assay (Medwid et al., 1990).

Amplifiers of Phleomycin

Certain triazolopyrimidine derivatives have shown activity as amplifiers of phleomycin against E. coli, indicating potential use in enhancing the efficacy of existing antibiotics. These compounds were synthesized by alkylating specific triazolopyrimidine thiones, which were then evaluated for their antibacterial activities (Brown et al., 1978).

Radioligands for PET Imaging

Radiosynthesis of compounds based on the pyrazolopyrimidineacetamide structure, specifically designed for PET imaging of the translocator protein (18 kDa), has been reported. Such compounds are useful in neuroimaging, highlighting their potential application in medical diagnostics and research into neurological diseases (Dollé et al., 2008).

A2A Adenosine Receptor Probes

Pyrazolotriazolopyrimidinamines have been synthesized as high-affinity antagonists for the A2A adenosine receptor, demonstrating potential utility in studying receptor pharmacology and developing therapeutics for conditions mediated by this receptor (Kumar et al., 2011).

Anticancer and Antiproliferative Activity

Modifications to compounds with a triazolopyridine structure have shown remarkable anticancer effects and reduced toxicity, highlighting the potential of such molecules in cancer therapy. This research involved synthesizing derivatives and evaluating their antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-5-4-7-15(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-2-3-8-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZKWYJGLUCOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide

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